molecular formula C4H2BrN3O4 B7723636 CID 616653

CID 616653

Cat. No.: B7723636
M. Wt: 235.98 g/mol
InChI Key: AYVPVIOGABUWIE-UHFFFAOYSA-N
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Description

CID 616653, chemically designated as Adenosine, N,N-dibenzoyl-2'-deoxy-, 3'-acetate, is a modified nucleoside derivative with the molecular formula C₂₆H₂₃N₅O₆ and a molecular weight of 501.49 g/mol . Its structure features:

  • A 2'-deoxyribose sugar backbone.
  • N,N-dibenzoyl protection at the adenine base's exocyclic amine group.
  • A 3'-acetate ester substituent.

This compound is likely utilized as a synthetic intermediate in oligonucleotide chemistry, where protecting groups (e.g., benzoyl, acetate) prevent undesired reactions during solid-phase synthesis . Its lipophilic benzoyl and acetate groups enhance stability and solubility in organic solvents, critical for purification and handling in laboratory settings .

Properties

InChI

InChI=1S/C4H2BrN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPVIOGABUWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NN=C1[N+](=O)[O-])C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid involves several synthetic steps. One common method starts with the bromination of 5-nitro-1H-pyrazole-3-carboxylic acid. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and carboxylic acid group can also participate in binding interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Selection Criteria for Similar Compounds

Compounds were selected based on structural homology (shared nucleoside backbone with variations in protecting groups or substitution patterns) and functional relevance (applications in chemical synthesis or drug development) .

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Role
CID 616653 C₂₆H₂₃N₅O₆ 501.49 2'-deoxy, N,N-dibenzoyl, 3'-acetate Synthetic intermediate
2'-Deoxyadenosine C₁₀H₁₃N₅O₃ 251.24 Unmodified 2'-deoxyribose, free amine DNA precursor, research substrate
N⁶-Benzoyl-2'-deoxyadenosine C₁₇H₁₈N₅O₄ 356.36 2'-deoxy, N⁶-benzoyl (single protection) Oligonucleotide synthesis
5'-O-DMT-3'-acetylthymidine C₃₃H₃₄N₂O₇ 570.63 5'-O-DMT, 3'-acetyl, thymine base Solid-phase DNA synthesis

Key Differences and Implications

Protection Patterns: this compound employs N,N-dibenzoyl protection, which offers enhanced steric hindrance and stability compared to the single benzoyl group in N⁶-Benzoyl-2'-deoxyadenosine. This makes it less prone to premature deprotection during synthetic steps . The 3'-acetate group in this compound contrasts with the 5'-O-DMT (dimethoxytrityl) protection in thymidine derivatives. Acetate esters are typically removed under milder basic conditions (e.g., ammonia), whereas DMT requires acidic cleavage .

Lipophilicity and Solubility: this compound’s dibenzoyl and acetate groups increase its lipophilicity (logP ~3.2 estimated) compared to unmodified 2'-deoxyadenosine (logP ~-1.5). This property facilitates its use in organic-phase reactions .

Biological Activity :

  • Unlike therapeutic nucleoside analogs (e.g., Cladribine), this compound lacks documented pharmacological activity due to its protective groups, which block interactions with cellular enzymes .

Synthetic Utility: this compound’s dual protection is advantageous for multi-step synthesis, whereas single-protected analogs like N⁶-Benzoyl-2'-deoxyadenosine are more cost-effective for simpler applications .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 616653?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., physicochemical properties, biological activity). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question . For example: "How does the molecular structure of this compound influence its reactivity under varying pH conditions compared to analogous compounds?" Ensure specificity and testability by refining hypotheses through iterative literature reviews and pilot studies .

Q. What are the key considerations in designing experiments to evaluate this compound’s reactivity?

  • Methodological Answer : Define independent variables (e.g., temperature, solvent) and dependent variables (e.g., reaction rate, yield). Include control groups (e.g., inert analogs) to isolate this compound’s effects. Use replication (≥3 trials) to ensure reproducibility. Document experimental protocols in detail, including instrumentation calibration and purity validation, as per guidelines for rigorous chemical research .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

Use databases (PubMed, SciFinder) with search terms like "this compound" + "synthesis" or "this compound + [application]."

Filter results by relevance, publication date (prioritize last 10 years), and peer-reviewed journals.

Organize findings into themes (e.g., synthetic methods, spectral data contradictions) using reference managers (Zotero, EndNote).
Cite primary sources and avoid over-reliance on reviews to maintain originality .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for this compound’s molecular interactions?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., DFT, MD simulations) by comparing parameters (e.g., bond lengths, Gibbs free energy) with crystallographic or spectroscopic data .
  • Step 2 : Identify systemic errors (e.g., solvent effects in simulations) and recalibrate models using experimental benchmarks.
  • Step 3 : Perform sensitivity analyses to assess the impact of variable adjustments. Cross-reference discrepancies with independent studies to determine consensus .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :

  • Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves.
  • Apply ANOVA or Kruskal-Wallis tests for multi-group comparisons, ensuring normality and homogeneity of variance.
  • Report confidence intervals (95%) and effect sizes (e.g., IC₅₀) with error margins. For high-throughput data, employ false discovery rate (FDR) corrections to minimize Type I errors .

Q. How to integrate contradictory spectral data (e.g., NMR, IR) from independent studies on this compound?

  • Methodological Answer :

  • Table 1 : Contradiction Analysis Framework
StepActionTools/Techniques
1Compile raw spectral data from all sourcesMestReNova, ACD/Labs
2Normalize experimental conditions (e.g., solvent, temperature)Metadata cross-check
3Identify outliers via cluster analysisPCA, Heatmaps
4Replicate ambiguous results under standardized protocolsControlled lab experiments
  • Outcome : Publish a comparative study with annotated discrepancies and recommendations for future standardization .

Q. What strategies ensure ethical and rigorous reporting of this compound’s toxicological data?

  • Methodological Answer :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Disclose conflicts of interest and funding sources.
  • Use controlled vocabularies (e.g., MeSH terms) for metadata. For in vivo studies, adhere to ARRIVE guidelines for experimental transparency .

Key Methodological Resources

  • Experimental Design :
  • Data Contradiction Analysis :
  • Literature Review & Citation :
  • Ethical Reporting :

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